(6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one
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Overview
Description
(6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one is a complex organic compound characterized by its unique structure, which includes a butylidene group and a tetrahydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a linear precursor, followed by the introduction of the butylidene group and the hydroxyl groups at the 6 and 7 positions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The butylidene group can be reduced to a butyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the butylidene group can produce a fully saturated tetrahydrobenzofuran derivative.
Scientific Research Applications
Chemistry
In chemistry, (6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups and butylidene moiety make it a useful probe for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to produce derivatives with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a valuable component in formulations that require specific performance characteristics.
Mechanism of Action
The mechanism of action of (6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and butylidene moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one: shares similarities with other tetrahydrobenzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the butylidene group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O4 |
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Molecular Weight |
224.25 g/mol |
IUPAC Name |
(6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/t8-,11+/m0/s1 |
InChI Key |
DQNGMIQSXNGHOA-GZMMTYOYSA-N |
Isomeric SMILES |
CCCC=C1C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Origin of Product |
United States |
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